molecular formula C19H25O3PS B8092507 (S)-BI-Dime

(S)-BI-Dime

Cat. No.: B8092507
M. Wt: 364.4 g/mol
InChI Key: YNGUGNDQUKGYNE-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-BI-Dime, also known as (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral ligand widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-BI-Dime is typically synthesized through a multi-step process involving the resolution of racemic mixtures or the use of chiral starting materials. One common method involves the resolution of racemic 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl using chiral acids or bases. Another approach is the asymmetric synthesis starting from chiral binaphthol derivatives, which are then functionalized to introduce the diphenylphosphino groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale resolution techniques or the use of chiral catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers and to maximize the enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-BI-Dime undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atoms in this compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the phosphorus centers.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(S)-BI-Dime has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry for the development of new therapeutics.

    Industry: this compound is employed in the production of fine chemicals and specialty materials, where high enantioselectivity is crucial.

Mechanism of Action

The mechanism by which (S)-BI-Dime exerts its effects involves its ability to coordinate with transition metals, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment provided by this compound induces enantioselectivity in the formation of products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Similar Compounds

    ®-BI-Dime: The enantiomer of (S)-BI-Dime, used in similar applications but with opposite chiral induction.

    BINAP: Another widely used chiral ligand with a similar structure but different steric and electronic properties.

    DIPAMP: A chiral ligand with a different backbone but used in similar asymmetric catalytic reactions.

Uniqueness

This compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O3P.H2S/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5;/h6-11H,12H2,1-5H3;1H2/t23-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGUGNDQUKGYNE-GNAFDRTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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